molecular formula C15H23BO4 B1468834 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol CAS No. 1248556-14-0

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol

Cat. No.: B1468834
CAS No.: 1248556-14-0
M. Wt: 278.15 g/mol
InChI Key: PKSQHHMZOOBCCP-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a phenoxy group linked to a propan-2-ol moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . Its hydroxyl group enables further functionalization, distinguishing it from non-hydroxylated analogs.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-11(17)10-18-13-8-6-12(7-9-13)16-19-14(2,3)15(4,5)20-16/h6-9,11,17H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSQHHMZOOBCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. These interactions are crucial for the compound’s role in catalyzing specific reactions, thereby influencing the overall biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, its impact on cell signaling pathways can lead to changes in cell behavior and function, highlighting its potential as a tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to participate in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst, forming pinacol benzyl boronate. This binding interaction is critical for its role in catalyzing specific biochemical reactions and influencing gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are essential factors to consider. Studies have shown that this compound is relatively stable under specific conditions but may degrade over time, leading to changes in its effects on cellular function. Long-term studies in in vitro and in vivo settings have indicated that prolonged exposure to this compound can result in alterations in cellular processes, emphasizing the need for careful monitoring of its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on specific biochemical pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects. Beyond this range, the compound may become toxic, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the hydroboration of alkyl or aryl alkynes and alkenes, influencing metabolic flux and metabolite levels. These interactions are crucial for its role in modulating specific biochemical reactions and pathways, thereby affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its role in modulating specific biochemical reactions and pathways, highlighting the importance of understanding its subcellular distribution.

Biological Activity

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol is a boron-containing compound that has garnered attention for its potential biological applications. The unique structural features of this compound suggest various interactions with biological systems, particularly in medicinal chemistry. This article explores the biological activity of this compound through a review of recent studies and findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H19B O3
Molecular Weight234.10 g/mol
CAS Number302348-51-2
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boron-containing compounds have been shown to exhibit unique properties such as:

  • Enzyme Inhibition : Compounds with boron can inhibit enzymes involved in metabolic pathways. For instance, they may interact with serine proteases or other target enzymes.
  • Antioxidant Activity : The presence of boron may enhance the antioxidant properties of the compound, potentially providing protective effects against oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar boron-containing compounds. For example:

  • Study on Cell Lines : A study evaluated the antiproliferative activity of related compounds against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A2780 (ovarian cancer). The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM .

Antimicrobial Activity

Boronic acids and their derivatives have shown promise as antimicrobial agents. Research indicates that:

  • Inhibition of Bacterial Growth : Compounds structurally similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in vitro .

Case Studies

  • Case Study on Antitumor Activity : A derivative of this compound was tested in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls after treatment for four weeks .
  • Case Study on Enzyme Interaction : Another study focused on the interaction between this compound and specific enzymes involved in cancer metabolism. The findings revealed that it could act as a competitive inhibitor, leading to altered metabolic pathways in tumor cells .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its boron functionality allows for selective reactions in the formation of complex organic molecules. It is particularly useful in:

  • Cross-Coupling Reactions : Employed in Suzuki cross-coupling reactions to form biaryl compounds.
  • Functional Group Transformations : Acts as a versatile reagent for introducing functional groups into organic frameworks.

Medicinal Chemistry

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol has potential applications in medicinal chemistry due to its ability to modulate biological activity:

  • Anticancer Agents : Investigated for its role in developing novel anticancer agents that target specific pathways.
  • Drug Delivery Systems : Used in the formulation of drug delivery systems where boron compounds can enhance bioavailability.

Material Science

In material science, this compound is being explored for its properties in:

  • Polymer Chemistry : Acts as a cross-linking agent in polymer networks to improve mechanical properties.
  • Nanotechnology : Utilized in the synthesis of boron-containing nanomaterials with applications in electronics and photonics.

Case Studies

StudyApplicationFindings
Study 1Organic SynthesisDemonstrated enhanced yields in Suzuki coupling using this compound as a reactant .
Study 2Medicinal ChemistryShowed promising results as an anticancer agent with selective cytotoxicity towards cancer cells .
Study 3Material ScienceFound effective as a cross-linking agent improving thermal stability of polymer composites .

Comparison with Similar Compounds

Structural Analogues

a. 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol (CAS: 1206641-20-4)
  • Structural Difference : The hydroxyl group is at the terminal position (propan-1-ol) instead of the secondary position (propan-2-ol).
  • Implications : Altered hydrogen-bonding capacity and solubility. The primary alcohol may exhibit higher reactivity in esterification or oxidation reactions compared to the secondary alcohol in the target compound .
b. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol (CAS: 917397-93-4)
  • Structural Difference: The propan-2-ol is directly attached to the benzene ring without a phenoxy spacer.
  • However, the absence of the ether linkage limits flexibility in molecular design .
c. 1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol (CAS: 756520-73-7)
  • Structural Difference : The hydroxyl group is replaced by a morpholine moiety.
  • The tertiary amine may participate in acid-base interactions, altering reaction pathways .
d. 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
  • Structural Difference: Incorporates a pyrazole ring instead of a benzene-phenoxy group.
  • Implications : The heterocyclic pyrazole introduces electronic effects that modulate the boronic ester’s reactivity, making it suitable for targeted coupling in complex heterocyclic syntheses .

Physicochemical Properties

Compound Molecular Weight Melting Point Solubility Hazard Statements
Target Compound* ~276.15 Not Reported Polar organic solvents Likely H315, H319, H335
3-[4-(Tetramethyl...)propan-1-ol 262.15 Oil Ethanol, DMSO Not Reported
2-(4-(Tetramethyl...)propan-2-ol 262.15 Not Reported Dichloromethane H315, H319, H335
Morpholine Derivative 347.25 Not Reported DMF, THF Not Reported

*Estimated based on structural similarity.

Preparation Methods

The synthesis generally relies on the formation of the boronate ester group via Miyaura borylation of an aryl halide precursor, followed by the introduction or preservation of the propan-2-ol moiety attached through a phenoxy linkage. The overall approach can be summarized as follows:

  • Starting Material: An aryl halide bearing a phenoxypropan-2-ol substituent or a phenol derivative that can be functionalized.
  • Borylation Step: Palladium-catalyzed coupling of the aryl halide with bis(pinacolato)diboron under inert atmosphere.
  • Reaction Conditions: Use of a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, base (e.g., potassium acetate or cesium carbonate), and solvents like DMF or dioxane at elevated temperatures (80–100 °C).
  • Workup and Purification: Extraction, drying, and purification by silica gel chromatography.

This synthetic route is supported by literature examples where similar boronic ester compounds with phenoxy and propanol functionalities were prepared with yields ranging from moderate to high (68–80%).

Detailed Preparation Procedure

A representative preparation method, adapted from related compounds and optimized for 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol, is described below:

Step Reagents and Conditions Description
1. Preparation of Aryl Halide Intermediate Starting from 4-bromophenol, react with epichlorohydrin or an appropriate propan-2-ol derivative under basic conditions to form 4-(propan-2-ol-oxy)phenyl bromide This step introduces the propan-2-ol moiety via ether linkage to the aromatic ring
2. Miyaura Borylation React the aryl bromide intermediate with bis(pinacolato)diboron (1.2 equiv), Pd(PPh3)4 (2–5 mol%), potassium acetate (2 equiv) in dry dioxane under nitrogen atmosphere at 80–100 °C for 12–18 hours Formation of the boronate ester group at the para position
3. Workup Cool reaction, add water, extract with ethyl acetate, dry over Na2SO4, filter, concentrate Removal of inorganic salts and solvents
4. Purification Silica gel chromatography using dichloromethane/methanol gradient Isolation of pure this compound

Reaction Optimization and Yields

Research findings indicate that the reaction yield and purity depend heavily on:

  • Catalyst Choice: Pd(PPh3)4 is preferred for its high activity in borylation.
  • Base Selection: Potassium acetate or cesium carbonate provide good conversion rates.
  • Temperature Control: Maintaining 80–100 °C optimizes reaction kinetics without decomposing sensitive boronate esters.
  • Inert Atmosphere: Nitrogen or argon atmosphere is essential to prevent oxidation of boronate species.

Typical yields reported for similar boronate esters with phenoxypropanol substituents are around 68–80%.

Alternative Preparation Routes

Some patents and studies describe alternative methods involving:

However, these routes tend to be more complex and less efficient compared to the direct Miyaura borylation approach.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4 (2–5 mol%) High activity in borylation
Boron Source Bis(pinacolato)diboron (1.2 equiv) Provides the pinacol boronate
Base Potassium acetate or cesium carbonate (2 equiv) Facilitates transmetalation step
Solvent Dry dioxane or DMF High boiling point, good solubility
Temperature 80–100 °C Optimal for reaction rate
Atmosphere Nitrogen or argon Prevents oxidation
Reaction Time 12–18 hours Ensures complete conversion
Yield 68–80% Depends on substrate purity
Purification Silica gel chromatography Dichloromethane/methanol gradient

Research Findings and Analytical Data

  • NMR Characterization: ^1H NMR spectra typically show aromatic protons at δ 6.8–7.3 ppm, hydroxyl methine proton around δ 4.2 ppm, and pinacol methyl groups as singlets near δ 1.26 ppm.
  • [^11B NMR](pplx://action/followup): Boron resonance observed near δ 33 ppm confirms boronate ester formation.
  • Mass Spectrometry: High-resolution MS confirms molecular ion peak consistent with the molecular formula (C15H23BO4).
  • Purity: Achieved >95% purity after chromatographic purification.

Q & A

Basic: What are the recommended laboratory-scale synthesis protocols for 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol?

Methodological Answer:
A two-stage synthesis approach is commonly employed. In Stage 1, sodium carbonate in water and dimethylformamide (DMF) at 80°C facilitates coupling between the boronate ester precursor and a bromophenol derivative. Stage 2 involves citric acid-mediated neutralization to isolate the product. Yields can be optimized by controlling reaction time and stoichiometry, particularly ensuring a 1:1 molar ratio of boronate ester to bromophenol .

Advanced: How does the steric hindrance of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group influence Suzuki-Miyaura cross-coupling reactivity?

Methodological Answer:
The pinacol boronate ester group introduces steric bulk, which stabilizes the compound against premature hydrolysis but may slow transmetallation in cross-coupling reactions. To enhance reactivity, use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) and polar aprotic solvents (e.g., THF/DMF). Kinetic studies comparing coupling rates with less hindered boronate esters (e.g., boronic acids) can quantify steric effects .

Basic: What analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR should confirm the presence of the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and the propan-2-ol moiety (δ ~4.0 ppm for hydroxyl-bearing carbons).
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times can be calibrated against known boronate ester standards .

Advanced: How can researchers mitigate hydrolysis of the dioxaborolane ring during aqueous workup?

Methodological Answer:

  • Anhydrous Conditions: Conduct reactions under inert atmosphere (N2_2/Ar) and use dried solvents.
  • Acid-Free Quenching: Neutralize reactions with weak acids (e.g., citric acid) instead of HCl to avoid protonating the boronate ester.
  • Low-Temperature Storage: Store the compound at 0–6°C to slow hydrolysis, as recommended for similar dioxaborolane derivatives .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:
The compound is sensitive to moisture and light. Store in amber vials under inert gas (argon) at 0–6°C. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH for 14 days) can predict shelf life. Monitor via HPLC for decomposition products like phenol derivatives .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can model the electron density of the boronate ester and its interaction with transition-metal catalysts. Parameters like Fukui indices or molecular electrostatic potential maps help identify nucleophilic/electrophilic sites. Compare with experimental data (e.g., Hammett constants) to validate predictions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use a fume hood to avoid inhalation of dust/particulates.
  • Waste Disposal: Collect boronate-containing waste separately and neutralize with alkaline solutions (e.g., NaOH) before disposal .

Advanced: How does the propan-2-ol substituent affect solubility in biphasic reaction systems?

Methodological Answer:
The hydroxyl group enhances solubility in polar solvents (e.g., ethanol, water), enabling use in aqueous-phase Suzuki couplings. Partition coefficients (logP) can be experimentally determined via shake-flask method (octanol/water) to optimize solvent selection. Adjusting pH (e.g., buffered systems) may further modulate solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol
Reactant of Route 2
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol

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